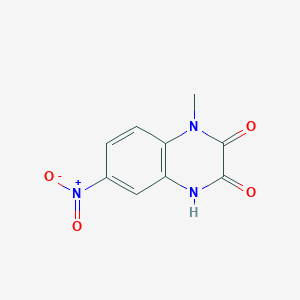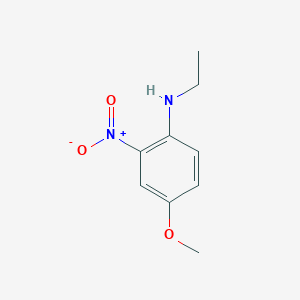
2-Amino-6-methoxy-3-nitropyridine
Vue d'ensemble
Description
2-Amino-6-methoxy-3-nitropyridine is a tri-substituted pyridine derivative . It has an empirical formula of C6H7N3O3 and a molecular weight of 169.14 . It is a light yellow to yellow powder .
Synthesis Analysis
The conformational analysis of this compound has been carried out using density functional theory calculations . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis
The vibrational spectra of the molecule have been simulated theoretically and compared experimentally, and the vibrational frequencies are assigned on the basis of potential energy distribution calculations . The molecule has 19 atoms and 51 normal modes of vibrations .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Physical And Chemical Properties Analysis
The molecule has a density of 1.4±0.1 g/cm3, a boiling point of 338.5±37.0 °C, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 41.8±0.3 cm3, and a water solubility of 2.25 mg/ml .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Vibrational Spectroscopy and Molecular Analysis : The vibrational spectra and structural properties of 2-amino-6-methoxy-3-nitropyridine have been investigated through density functional theory calculations. This study by S. Premkumar et al. (2015) analyzed its electronic properties, non-linear optical activity, natural bond orbital, and Mulliken atomic charge distribution, suggesting potential biomedical and optical material applications (S. Premkumar et al., 2015).
Chemical Reactions and Modifications
Reactivity and Substitution Reactions : The nitration of 2-methoxy-3-hydroxypyridine, a related compound, shows that nitro groups initially enter specific positions of the pyridine ring. This study by L. D. Smirnov et al. (1971) demonstrates the directional nature of nitration in these compounds, which could be relevant for modifications of this compound (L. D. Smirnov et al., 1971).
NMR Studies : Nudelman and Cerdeira (1986) conducted 1H and 13C NMR studies of substituted nitropyridines, including structures similar to this compound. Their research offers insights into the conformational preferences and electronic effects within these molecules (N. Nudelman & S. Cerdeira, 1986).
Potential Applications in Material Science and Biomedicine
- Non-Linear Optical Activity and Biomedical Potential : The study by S. Premkumar et al. (2015) mentioned earlier also highlights the molecule's significant non-linear optical activity, indicating its potential use in the design of new optical materials. Its molecular features, such as intramolecular charge transfers and interactions, align with common features of pharmaceutical compounds, suggesting possible biomedical applications (S. Premkumar et al., 2015).
Mécanisme D'action
Target of Action
It’s known that amnp exhibits higher non-linear optical activity , suggesting potential applications in the design of new optical materials .
Mode of Action
The mode of action of AMNP involves intramolecular interactions and charge transfers between the pyridine ring of the AMNP molecule and the lone pair of oxygen . This is a common molecular feature of a pharmaceutical compound . The formation of an intramolecular hydrogen bond between the 11H-18O and 16H-19O atoms after optimization leads to the higher stability of the molecule .
Biochemical Pathways
The presence of intramolecular interactions and associated charge transfers suggest that amnp might influence pathways involving similar molecular features .
Pharmacokinetics
The ADME properties of AMNP indicate that it has high gastrointestinal absorption . The Log Kp value for skin permeation is -6.49 cm/s The compound’s lipophilicity, as indicated by various Log Po/w values, ranges from -0.7 to 1.19 , suggesting moderate lipophilicity.
Result of Action
The compound’s higher non-linear optical activity suggests potential applications in the design of new optical materials .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AMNP. For instance, the presence of ethanol solvent was treated as a continuum dielectric medium in a PCM model, with AMNP considered as a solute in a cavity surrounded by the ethanol . This suggests that the solvent environment can influence the properties and behavior of AMNP.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-methoxy-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJILYVRVOTMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397331 | |
| Record name | 2-Amino-6-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73896-36-3 | |
| Record name | 6-Methoxy-3-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73896-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis method described for 2-Amino-6-methoxy-3-nitropyridine?
A: The research highlights an efficient one-pot synthesis method for this compound starting from 2,6-dichloro-3-nitropyridine. [, ] This approach offers advantages over multi-step procedures by reducing reaction time, minimizing waste generation, and potentially increasing overall yield. [, ] The optimized conditions, including the use of ammonium hydroxide and methanol in sodium hydroxide solution, provide a streamlined approach for obtaining the desired compound with high purity. []
Q2: What spectroscopic techniques were employed to characterize the synthesized this compound?
A: The synthesized this compound was characterized using Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and Mass Spectrometry (MS). [] These techniques provide complementary information regarding the compound's functional groups, proton environments, and molecular weight, respectively, confirming its successful synthesis.
Q3: Are there any computational studies investigating this compound?
A: Yes, Density Functional Theory (DFT) has been employed to investigate the vibrational spectroscopic properties and structural characteristics of this compound. [] This computational approach provides insights into the molecule's electronic structure, vibrational modes, and overall geometry, complementing experimental findings.
Q4: What are the potential applications of this compound based on its chemical structure?
A: While the provided research focuses on the synthesis and characterization of this compound, its chemical structure suggests potential applications as a building block in organic synthesis. [] The presence of the amino, methoxy, and nitro groups offers diverse reactivity, making it a valuable precursor for synthesizing more complex molecules with potential biological or pharmaceutical relevance. Further research is needed to explore specific applications and derivatives of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)


![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)
![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)
